![molecular formula C21H22N4O3 B2491747 N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-44-0](/img/structure/B2491747.png)
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to a class of organic molecules known for their complex structure and diverse chemical properties. This compound, characterized by the presence of pyridinyl and dimethoxyphenyl groups attached to a dihydropyrrolopyrazine core, is of interest due to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazine and pyridine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of similar compounds has been achieved through reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, and arylamines, showcasing the versatility and complexity of synthetic routes used for such compounds (Sun et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of analogous compounds has been conducted using techniques like X-ray crystallography, revealing detailed information about crystal systems, space groups, and hydrogen bond interactions. This level of analysis helps in understanding the three-dimensional conformation and stabilization mechanisms of these molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions not only demonstrate the reactivity of such molecules but also allow for the synthesis of a wide range of derivatives with potential biological activity and material applications (Shim et al., 2002).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and its crystal structure determined using single crystal X-ray diffraction studies. The crystal and molecular structure is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions, indicating potential use in crystallography and material science studies (Prabhuswamy et al., 2016).
Utility in Heterocyclic Synthesis
- The compound or its derivatives have been utilized as a key intermediate in the synthesis of various heterocyclic compounds, suggesting its role in developing novel pharmaceuticals or organic materials (Mansour et al., 2020), (Bialy & Gouda, 2011).
Photophysical and Electrochemical Properties
- The photophysical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, while electrochemical properties were examined using cyclic voltammetry. This research suggests applications in developing optical and electronic materials (Golla et al., 2020).
Application in Dyeing and Biological Activities
- Novel heterocyclic compounds related to the chemical have been synthesized and used for dyeing polyester fibers. These compounds have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi, indicating their potential in medical and textile industries (Khalifa et al., 2015).
Formation of Metal-Organic Frameworks (MOFs)
- The compound or its derivatives have been used in the formation of Metal-Organic Frameworks (MOFs), highlighting its potential in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-7-3-5-16(20(18)28-2)23-21(26)25-14-13-24-12-4-6-17(24)19(25)15-8-10-22-11-9-15/h3-12,19H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZEPBSMWZZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


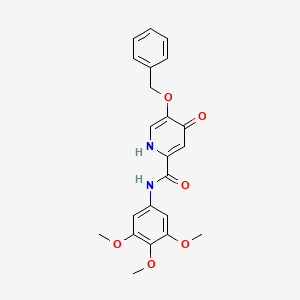
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
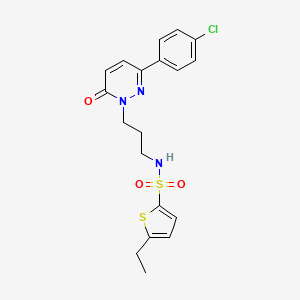
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
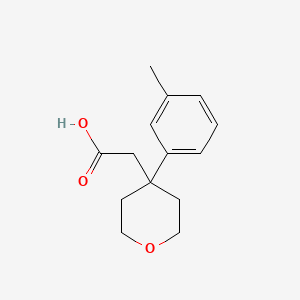

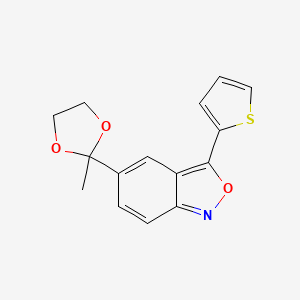
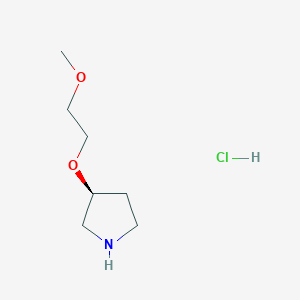
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)